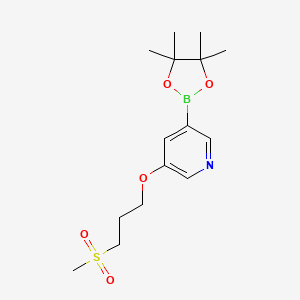

3-(3-(Methylsulfonyl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound features a pyridine core substituted at the 5-position with a pinacol boronate ester and at the 3-position with a 3-(methylsulfonyl)propoxy group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in pharmaceutical synthesis , while the methylsulfonylpropoxy group may enhance solubility and influence biological interactions. Its structural complexity positions it as a versatile intermediate in drug discovery and materials science.

Properties

IUPAC Name |

3-(3-methylsulfonylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO5S/c1-14(2)15(3,4)22-16(21-14)12-9-13(11-17-10-12)20-7-6-8-23(5,18)19/h9-11H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMOHFDFPYHHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(Methylsulfonyl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . It features a pyridine ring substituted with a methylsulfonyl propoxy group and a boron-containing moiety. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this one may interact with various biological pathways:

- IKZF2 Modulation : The compound may exhibit activity related to the IKAROS family of zinc finger proteins, particularly IKZF2. This protein plays a crucial role in the regulation of immune responses and T-cell function. Compounds that modulate IKZF2 levels can have implications in autoimmune diseases and cancer treatment .

- Boron Chemistry : The boron moiety in the structure is known for its ability to form complexes with biomolecules, potentially influencing enzyme activity or receptor interactions .

Anticancer Properties

Several studies have explored the anticancer potential of similar compounds:

- In Vitro Studies : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. For instance, the modulation of IKZF2 has been linked to increased apoptosis in malignant cells .

- Case Study : A study involving a related compound showed significant inhibition of tumor growth in xenograft models when administered at specific dosages. The mechanism was attributed to enhanced immune response due to IKZF2 degradation .

Anti-inflammatory Effects

The methylsulfonyl group is known for its anti-inflammatory properties. Research indicates that compounds containing this group can reduce cytokine production and inhibit inflammatory pathways:

- Experimental Models : In animal models of inflammation, similar derivatives have shown reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

-

Cancer Treatment :

- The compound has been investigated for its potential as a therapeutic agent in oncology. Specifically, it exhibits activity against certain cancer types by targeting specific proteins involved in tumor growth. For instance, it has shown promise in degrading IKAROS family zinc finger proteins (IKZF), which are implicated in various malignancies such as non-small cell lung cancer and triple-negative breast cancer .

- Drug Development :

Material Science Applications

- Polymer Chemistry :

- Sensors and Diagnostics :

Agricultural Chemistry Applications

- Pesticide Development :

Case Study 1: Cancer Therapeutics

A study conducted on the efficacy of 3-(3-(Methylsulfonyl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine demonstrated significant inhibition of tumor growth in xenograft models of non-small cell lung cancer. The compound was administered at varying doses over several weeks, showing a dose-dependent response with minimal toxicity to normal tissues.

Case Study 2: Polymer Applications

In a recent investigation into polymeric materials for drug delivery systems, researchers incorporated this compound into a biodegradable polymer matrix. The resulting material exhibited controlled release properties and enhanced stability under physiological conditions, indicating its potential for use in sustained release formulations.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Substituents and Their Impacts:

- Boronate Ester Position: The 5-position boronate ester is common in analogs, but substituents at the 2- or 3-position (e.g., methoxy, halogen, sulfonyl) dictate reactivity and applications.

- Methylsulfonylpropoxy vs. Direct Sulfonyl: The target compound’s 3-(methylsulfonyl)propoxy group differs from 2-methanesulfonyl-5-boronate pyridine (), which lacks the propoxy linker. The linker may reduce steric hindrance during coupling reactions compared to direct sulfonyl attachment .

- Electron-Withdrawing vs. Donating Groups: Fluorine () and trifluoromethyl () substituents increase lipophilicity and metabolic stability, whereas methoxy () or ethoxy () groups improve solubility.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency:

Physicochemical Properties

Comparative Data:

- The target compound’s higher molecular weight and moderate LogP balance solubility and membrane permeability, making it suitable for oral drug candidates.

- Fluorinated analogs exhibit higher LogP, favoring blood-brain barrier penetration but limiting aqueous solubility .

Preparation Methods

General Synthetic Strategy

The synthetic route to 3-(3-(Methylsulfonyl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves:

- Introduction of the methylsulfonylpropoxy substituent onto the pyridine ring.

- Installation of the boronate ester group at the 5-position of the pyridine ring via Miyaura borylation or related boron incorporation methods.

The synthesis often starts from a halogenated pyridine precursor, enabling nucleophilic substitution and palladium-catalyzed borylation.

Stepwise Preparation Route

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation or use of halopyridine | 3-Hydroxy-5-bromopyridine or 5-bromopyridin-3-ol | Standard halogenation or commercial availability | 5-Bromo-3-hydroxypyridine | Provides site for ether formation and borylation |

| 2 | Etherification | 5-Bromo-3-hydroxypyridine | 3-(Methylsulfonyl)propyl bromide or tosylate, base (e.g., K2CO3), solvent (DMF) | 3-(3-(Methylsulfonyl)propoxy)-5-bromopyridine | Alkylation of hydroxyl with methylsulfonylpropyl group |

| 3 | Miyaura Borylation | 3-(3-(Methylsulfonyl)propoxy)-5-bromopyridine | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (KOAc), solvent (dioxane), heat | Target compound: this compound | Palladium-catalyzed borylation replaces bromine with boronate ester |

Detailed Reaction Conditions and Notes

Etherification (Step 2) : The reaction of a pyridin-3-ol derivative with 3-(methylsulfonyl)propyl halide (bromide or tosylate) is typically performed under basic conditions (potassium carbonate or cesium carbonate) in polar aprotic solvents such as DMF or DMSO at elevated temperatures (50–80 °C). This step installs the (3-(methylsulfonyl)propoxy) substituent via nucleophilic substitution.

Miyaura Borylation (Step 3) : The borylation of the aryl bromide is catalyzed by palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4, using bis(pinacolato)diboron as the boron source and potassium acetate as the base. The reaction is typically carried out in 1,4-dioxane or similar solvents at 80–100 °C for several hours under inert atmosphere. This step efficiently installs the pinacol boronate ester group at the 5-position of the pyridine ring.

Representative Data Table for Preparation Steps

| Preparation Step | Reagents | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Characterization |

|---|---|---|---|---|---|---|---|

| Etherification | 3-(Methylsulfonyl)propyl bromide | K2CO3 | DMF | 70 °C | 12 h | 75–85% | 1H NMR, MS |

| Miyaura Borylation | Bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 90 °C | 6–12 h | 65–80% | 1H NMR, 11B NMR, MS |

Research Findings and Optimization Notes

- The choice of base in etherification is critical to avoid elimination or side reactions; potassium carbonate is preferred for mild basicity.

- The purity of bis(pinacolato)diboron and catalyst loading affect borylation yields; typical catalyst loading is 2–5 mol%.

- Reaction times and temperatures are optimized to balance conversion and minimize deborylation or degradation.

- The methylsulfonyl group is stable under the borylation conditions, allowing sequential functionalization without protecting groups.

- The final compound is often purified by silica gel chromatography or recrystallization, with characterization by NMR (1H, 13C, 11B), mass spectrometry, and sometimes elemental analysis.

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer: Implement strict safety protocols:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Storage: Store in a dry, corrosion-resistant container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic ester .

- Emergency Response: For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer: Use a multi-technique approach:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; methylsulfonyl protons at δ 3.0–3.5 ppm) . Include ¹¹B NMR to verify boronic ester integrity (δ ~30 ppm for pinacol boronate) .

- HRMS: Electrospray ionization (ESI) in positive mode to confirm molecular weight (expected [M+H]⁺: ~350–360 m/z) .

- FT-IR: Peaks at ~1340 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (B-O bond) .

Q. What is a standard synthetic route for this compound?

- Methodological Answer: A two-step synthesis is typical:

Suzuki Coupling: React 5-bromo-3-(methylsulfonylpropoxy)pyridine with pinacolborane under Pd(PPh₃)₄ catalysis (1 mol%) in THF at 60°C for 12h .

Purification: Use silica gel chromatography (hexane:EtOAc 3:1) to isolate the product. Monitor for byproducts like deboronation or protodeboronation using TLC (Rf ~0.4 in same solvent) .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions using this boronic ester?

- Methodological Answer: Address common pitfalls:

- Moisture Control: Use rigorously anhydrous solvents (e.g., THF distilled over Na/benzophenone) to prevent boronic ester hydrolysis .

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce homocoupling byproducts .

- Base Selection: Optimize bases (e.g., K₂CO₃ vs. CsF) to balance reactivity and solubility .

Q. How to resolve contradictions in NMR data for this compound?

- Methodological Answer: Investigate potential causes:

- Tautomerism: Check for equilibrium between boronic ester and free boronic acid using ¹¹B NMR .

- Impurities: Run HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect traces of unreacted starting material or desulfonated byproducts .

- Dynamic Effects: Acquire variable-temperature NMR to assess rotational barriers of the methylsulfonyl group .

Q. What strategies improve the compound’s stability in aqueous solutions?

- Methodological Answer: Conduct stability studies:

- pH Screening: Test stability across pH 3–9 (boronic esters hydrolyze faster in acidic/basic conditions) . Use buffers (e.g., phosphate) and monitor degradation via UV-Vis at 270 nm .

- Lyophilization: Lyophilize the compound after synthesis to enhance shelf-life .

- Co-solvents: Add 10% DMSO to aqueous solutions to stabilize the boronic ester .

Contradiction Analysis

Q. Why do cross-coupling reactions with aryl chlorides show inconsistent results?

- Methodological Answer: Aryl chlorides are less reactive than bromides/iodides. Mitigate by:

- Microwave-Assisted Synthesis: Use 100°C for 30 min to activate C-Cl bonds .

- Buchwald-Hartwig Conditions: Employ Pd-XPhos catalysts for challenging substrates .

Experimental Design

Q. How to design an experiment to assess the compound’s reactivity in photoredox catalysis?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.